Avenanthramide C

Description

Avenanthramide C has been reported in Avena sativa with data available.

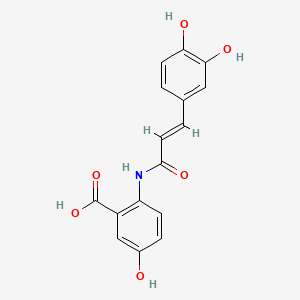

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUUXROOZBOOPH-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151507 | |

| Record name | Avenanthramide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116764-15-9 | |

| Record name | Avenanthramide C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116764-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVENANTHRAMIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FRF61BOYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avenanthramide C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide C (Avn C) is a unique polyphenolic alkaloid found almost exclusively in oats (Avena sativa). It belongs to a class of compounds known as avenanthramides, which are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid. Avn C, specifically a conjugate of 5-hydroxyanthranilic acid and caffeic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid.[3] Its structure is characterized by two aromatic rings connected by an amide linkage, with multiple hydroxyl groups that contribute to its antioxidant activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | [3] |

| Molecular Formula | C₁₆H₁₃NO₆ | [3] |

| Molecular Weight | 315.28 g/mol | [3][4] |

| CAS Number | 116764-15-9 | [3] |

| Appearance | Yellow to brown solid powder | [4][5] |

| Melting Point | 248-250 °C | [5] |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone. Sparingly soluble in aqueous buffers. | [6][7][8] |

| SMILES | C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | [3] |

| InChIKey | IDUUXROOZBOOPH-QHHAFSJGSA-N | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key analytical technique for the identification and characterization of this compound. The fragmentation pattern provides valuable structural information.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

| Positive Ion (ESI+) | 316.08 [M+H]⁺ | 164.07, 136.08 | Cleavage of the amide bond, loss of the caffeoyl moiety, or loss of the hydroxyanthraniloyl moiety. |

| Negative Ion (ESI-) | 314.07 [M-H]⁻ | 179.03, 152.05, 135.04 | Fragmentation at the amide bond and subsequent losses of CO₂ and other small molecules. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. It has also shown potential in mitigating pathogenesis in conditions like osteoarthritis and neurodegenerative diseases.[1][9]

Antioxidant Activity

The antioxidant capacity of Avn C is attributed to its ability to scavenge free radicals, a property conferred by its multiple phenolic hydroxyl groups.[10][11]

Table 3: Quantitative Antioxidant Activity of this compound

| Assay | IC₅₀ / EC₅₀ | Reference Compound | Reference IC₅₀ / EC₅₀ | Reference |

| DPPH Radical Scavenging | 7.38 µg/mL | - | - | [10] |

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13]

Table 4: Quantitative Anti-inflammatory Activity of this compound

| Assay | Cell Line | EC₅₀ | Reference |

| Inhibition of TNF-α-induced NF-κB activation | C2C12 | 64.3 µM | [1] |

Signaling Pathways

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[12][14][15] It is suggested that Avn C may act as an allosteric inhibitor of IκB Kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα.[14][16] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators like TNF-α, IL-6, and IL-1β.[12][14]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

This compound has also been demonstrated to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[13] This pathway is also crucial in mediating inflammatory responses and the expression of matrix metalloproteinases (MMPs).[2] By inhibiting MAPK signaling, Avn C can further reduce the production of pro-inflammatory cytokines and enzymes involved in tissue degradation.[13]

Figure 2: this compound's inhibitory effect on the MAPK signaling cascade.

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves the acylation of 5-hydroxyanthranilic acid with an activated derivative of caffeic acid, often caffeoyl chloride. The phenolic hydroxyl groups of caffeic acid are typically protected prior to activation and deprotected in the final step.

Figure 3: General workflow for the chemical synthesis of this compound.

Detailed Protocol: A detailed protocol can be adapted from methods described for the synthesis of other avenanthramides. This generally involves:

-

Protection of Caffeic Acid: The hydroxyl groups of caffeic acid are protected, for example, by acetylation using acetic anhydride.

-

Activation of the Carboxylic Acid: The carboxylic acid of the protected caffeic acid is converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated caffeic acid derivative is reacted with 5-hydroxyanthranilic acid in the presence of a base, such as pyridine, to form the amide bond.

-

Deprotection: The protecting groups on the hydroxyl functions are removed, typically by hydrolysis under basic conditions.

-

Purification: The final product is purified using techniques like column chromatography on silica gel.

Isolation of this compound from Oats

This compound can be extracted and purified from oat groats or bran. The process typically involves solvent extraction followed by chromatographic separation.

Detailed Protocol:

-

Extraction: Ground oat material is extracted with a polar solvent, commonly an aqueous solution of ethanol or methanol (e.g., 80% ethanol), often with stirring or sonication.

-

Concentration: The solvent is removed from the combined extracts under reduced pressure.

-

Purification: The crude extract is then subjected to one or more chromatographic steps, such as column chromatography on Sephadex LH-20 or preparative HPLC, to isolate this compound.[3]

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of this compound.

Detailed Protocol:

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This compound is dissolved in methanol to create a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control containing methanol and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the inhibitory effect of this compound on NF-κB activation.

Detailed Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or C2C12) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The EC₅₀ value is calculated from the dose-response curve of this compound's inhibition of stimulated luciferase activity.

Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect the levels of phosphorylated p38, JNK, and ERK in response to this compound treatment.

Detailed Protocol:

-

Cell Culture and Treatment: Cells (e.g., human arterial smooth muscle cells) are treated with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α) to activate the MAPK pathway.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes can be stripped and re-probed with antibodies for total p38, JNK, and ERK to confirm equal protein loading.

-

Densitometry: The intensity of the bands is quantified using densitometry software.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential for a variety of inflammatory conditions. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols to aid researchers in further exploring and harnessing the beneficial effects of this unique oat-derived molecule. Further investigation into its bioavailability, metabolism, and efficacy in preclinical and clinical settings is warranted to fully realize its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound - High Purity Analytical Standard (98%) at Best Price [nacchemical.com]

- 15. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Avenanthramide C: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide C (Avn C), a unique polyphenol found almost exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources and discovery of Avn C, detailed experimental protocols for its extraction and quantification, and a summary of its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document serves as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this promising natural compound.

Discovery and Natural Sources

Avenanthramides were first identified as phytoalexins in oats, produced by the plant as a defense mechanism against fungal pathogens like Puccinia coronata var. avenae.[4][5] These phenolic amides are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid.[2][6] Among the various avenanthramides, Avn C, which is a conjugate of 5-hydroxyanthranilic acid and caffeic acid, is one of the most abundant and biologically active forms.[6][7]

The primary natural source of this compound is the oat plant (Avena sativa L.).[2][8] Its concentration is influenced by several factors, including the specific oat cultivar, environmental conditions, and processing methods.[9][10] Germination of oat seeds has been shown to significantly increase the content of Avn C, making sprouted oats a particularly rich source.[9][10] The bran and glume of the oat plant have also been identified as containing higher concentrations of avenanthramides compared to the whole groat.[3][5]

Quantitative Data on this compound Content

The concentration of this compound varies considerably among different oat cultivars and is affected by processing. The following tables summarize the quantitative data from various studies.

Table 1: this compound Content in Different Korean Oat Cultivars [9]

| Cultivar Abbreviation | Oat Type | This compound (μg/g) |

| DY | Naked | 86.9 ± 24.1 |

| JM | Naked | 48.7 ± 11.2 |

| SY | Naked | 34.5 ± 9.8 |

| SE | Naked | 25.1 ± 6.3 |

| CY | Naked | 15.8 ± 4.5 |

| DH | Hulled | 10.2 ± 3.1 |

| JP | Hulled | 8.7 ± 2.5 |

| HS | Hulled | 5.6 ± 1.9 |

| SH | Hulled | 1.2 ± 0.4 |

Table 2: Effect of Germination on this compound Content in 'DY' Oat Cultivar [9]

| Germination Time (hours) | This compound (μg/g) |

| 0 (Raw) | 86.9 ± 24.1 |

| 24 | 75.3 ± 15.7 |

| 48 | 205.4 ± 35.8 |

| 72 | 210.1 ± 41.2 |

Table 3: Avenanthramide Content in Finnish Husked Oat Cultivars [10]

| Cultivar | Total Avenanthramides (mg/kg) |

| Viviana | 185 ± 12.5 |

| Akseli | Not specified |

| Peppi | Not specified |

| Rocky | Not specified |

| Ivory | Not specified |

| Marika | Not specified |

| Riina | Not specified |

| Avetron | 26.7 ± 1.44 |

Experimental Protocols

Extraction of Avenanthramides from Oats

This protocol is adapted from methodologies described for the extraction of avenanthramides from oat samples.[11][12][13]

Materials:

-

Milled oat samples (groats, bran, or germinated oats)

-

80% Methanol

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

PTFE membrane filters (0.45 µm)

Procedure:

-

Weigh 5.0 g of milled oat sample.

-

Add 35 mL of 80% methanol to the sample.

-

Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.

-

Centrifuge the mixture at 1,600 x g for 10 minutes at 18 °C.

-

Collect the supernatant.

-

Repeat the extraction (steps 2-5) on the remaining pellet to maximize yield.

-

Pool the supernatants.

-

Dry the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

-

Dissolve the dried extract in 2 mL of methanol.

-

Filter the solution through a 0.45 µm PTFE membrane filter prior to HPLC analysis.

Workflow for the extraction of this compound from oats.

Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[11][12]

Instrumentation:

-

Agilent 1100 HPLC system or equivalent

-

Diode Array Detector (DAD)

-

Phenomenex Kinetex C18 column (100 × 3.0 mm; 5 µm) or equivalent

-

ChemStation software or equivalent

Chromatographic Conditions:

-

Mobile Phase A: 0.05 M phosphate buffer (pH 2.4)

-

Mobile Phase B: Methanol

-

Gradient: 5–60% B in 50 min; 60–90% B in 6 min

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 350 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared oat extract sample.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. It has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Effects and a-kinase (MAPK) and NF-κB Signaling

Avn C has demonstrated significant anti-inflammatory properties. In the context of osteoarthritis, it inhibits the expression of matrix metalloproteinases (MMPs) induced by interleukin-1 beta (IL-1β).[1] This inhibitory effect is mediated through the suppression of the p38 MAP kinase and JNK signaling pathways.[1] In human aortic smooth muscle cells, Avn C has been shown to suppress TNF-α-activated MMP-9 expression and cell migration by inhibiting the MAPK/NF-κB signaling pathway.[14]

Inhibition of MAPK/NF-κB signaling by this compound.

Neuroprotective Effects via PI3K/Akt/GSK3β Signaling

In models of focal brain ischemia, this compound has shown neuroprotective effects. It reduces neurological scores and infarct size.[15] These protective effects are mediated through the activation of the PI3K/Akt/GSK3β signaling pathway, which plays a crucial role in preventing neuronal apoptosis.[15]

Neuroprotection by this compound via PI3K/Akt/GSK3β pathway.

Cardioprotective Effects and the p62–Keap1–Nrf2 Pathway

This compound has been investigated for its protective effects against cisplatin-induced cardiotoxicity. It mitigates oxidative stress and inflammation in cardiac tissues.[16] The proposed mechanism involves the activation of the p62–Keap1–Nrf2 pathway, a key regulator of the cellular antioxidant response.[16] Avn C administration leads to an increase in Nrf2 and p62 levels, and a decrease in Keap1, ultimately enhancing the expression of antioxidant enzymes.[16]

Cardioprotection by this compound via the p62-Keap1-Nrf2 pathway.

Conclusion

This compound, a naturally occurring polyphenol in oats, demonstrates significant therapeutic potential owing to its potent antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways, including MAPK/NF-κB, PI3K/Akt/GSK3β, and p62–Keap1–Nrf2, underscores its promise as a lead compound for the development of novel therapies for a range of inflammatory and oxidative stress-related diseases. The information presented in this technical guide provides a solid foundation for further research and development of this compound as a valuable bioactive agent. The variation in its natural abundance highlights the importance of cultivar selection and processing methods, such as germination, to obtain enriched extracts for pharmacological applications.

References

- 1. bmbreports.org [bmbreports.org]

- 2. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avenanthramide - Wikipedia [en.wikipedia.org]

- 5. phcogrev.com [phcogrev.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Preventi… [ouci.dntb.gov.ua]

- 9. Oat Extract Avenanthramide-C Reverses Hippocampal Long-Term Potentiation Decline in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Prevents Neuronal Apoptosis via PI3K/Akt/GSK3β Signaling Pathway Following Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]

Avenanthramide C: A Comprehensive Technical Guide to its Biological Activities and Health Benefits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide C (Avn C), a polyphenol unique to oats (Avena sativa L.), has garnered significant scientific interest for its diverse and potent biological activities. As a member of the avenanthramide (Avn) family of alkaloids, Avn C is characterized by a substituted N-cinnamoylanthranilic acid structure.[1] This technical guide provides an in-depth overview of the biological activities and health benefits of this compound, with a focus on its anti-inflammatory, antioxidant, anti-atherosclerotic, and anti-cancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Avn C as a potential therapeutic agent.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities underpin its potential health benefits in various disease models.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

In vitro and in vivo studies have shown that Avn C can suppress the production of pro-inflammatory cytokines. For instance, in a model of Dextran Sulfate Sodium (DSS)-induced colitis in mice, supplementation with Avn C led to a significant reduction in the serum and colon tissue levels of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[4] Furthermore, in TNF-α-activated human arterial smooth muscle cells (HASMCs), Avn C specifically reduced the secretion of IL-6.[2][3]

The anti-inflammatory mechanism of Avn C involves the inhibition of NF-κB activation. It has been shown to suppress the nuclear translocation of NF-κB in TNF-α-stimulated HASMCs.[2] Molecular docking studies suggest that avenanthramides may act as allosteric inhibitors of IκB Kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade, thereby preventing the degradation of IκBα and subsequent activation of NF-κB.[5][6] By inhibiting the NF-κB pathway, Avn C downregulates the expression of various inflammatory mediators.

Additionally, Avn C modulates the MAPK signaling pathway. In TNF-α-activated HASMCs, Avn C was found to decrease the phosphorylation levels of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[3] In a model of osteoarthritis, Avn C inhibited the expression of matrix metalloproteinases (MMPs) by targeting the p38 and JNK signaling pathways.[7]

Antioxidant Activity

This compound is a potent antioxidant.[1] Its antioxidant capacity has been demonstrated in various in vitro assays. A study reported the IC50 value of Avn C for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to be 7.38 μg/mL.[8] The antioxidant properties of avenanthramides, including Avn C, are considered to be a key mechanism behind their health benefits.[1]

Anti-Atherosclerotic Activity

The anti-inflammatory and antioxidant properties of this compound contribute to its potential anti-atherosclerotic effects. Atherosclerosis is a chronic inflammatory disease of the arteries.

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (SMCs), a critical process in the development of atherosclerotic plaques.[9] In one study, Avn C at a concentration of 120 µM inhibited more than 50% of SMC proliferation.[9] Furthermore, treatment of human SMCs with 40, 80, and 120 µM of Avn C inhibited the increase in cell number by 41%, 62%, and 73%, respectively.[9]

Moreover, Avn C enhances the production of nitric oxide (NO), a vasodilator with anti-atherosclerotic properties. At a concentration of 120 µM, Avn C increased NO production three-fold in SMCs and nine-fold in human aortic endothelial cells (HAECs).[9] This effect is associated with the up-regulation of endothelial NO synthase (eNOS) mRNA expression.[9] The inhibition of SMC proliferation and enhancement of NO production suggest that Avn C may help prevent the progression of atherosclerosis.[9] Network pharmacology and molecular docking studies have also suggested that avenanthramides exert their anti-atherosclerotic effects through multiple targets, displaying both anti-inflammatory and anti-oxidative stress properties.[10]

Anti-Cancer Activity

This compound has demonstrated anti-cancer properties in various cancer cell lines. Studies have shown that it can reduce the viability of breast and lung cancer cells.

In the MDA-MB-231 breast cancer cell line, Avn C was found to be the most potent among the three major avenanthramides (A, B, and C) in reducing cell viability.[11] Treatment with 400 µM of Avn C for 96 hours decreased the number of viable cells to below 25% compared to the control.[11] This effect was attributed to the induction of apoptosis, as evidenced by DNA fragmentation and the accumulation of cells in the sub-G1 phase of the cell cycle.[11]

In lung cancer cell lines A549 and H1299, Avn C was able to reduce cell viability in the presence or absence of Epidermal Growth Factor (EGF).[12] These findings suggest that this compound may have potential as a chemotherapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Biological Effect | Model System | Concentration | Result | Reference |

| Inhibition of Pro-inflammatory Cytokines | DSS-induced colitis in mice | Not specified | Significant reduction in serum and colon TNF-α, IL-1β, IL-6, and IL-17 | [4] |

| Inhibition of IL-6 Secretion | TNF-α-activated HASMCs | 100 µM | Specific reduction of IL-6 secretion | [2][3] |

| Inhibition of NF-κB Nuclear Translocation | TNF-α-activated HASMCs | Not specified | Suppression of NF-κB nuclear translocation | [2] |

| Inhibition of MAPK Phosphorylation | TNF-α-activated HASMCs | Not specified | Decreased phosphorylation of JNK, ERK, and p38 | [3] |

Table 2: Anti-Atherosclerotic Activity of this compound

| Biological Effect | Model System | Concentration | Result | Reference |

| Inhibition of SMC Proliferation | Rat A10 SMCs | 120 µM | >50% inhibition | [9] |

| Inhibition of Cell Number Increase | Human SMCs | 40 µM | 41% inhibition | [9] |

| 80 µM | 62% inhibition | [9] | ||

| 120 µM | 73% inhibition | [9] | ||

| Enhancement of NO Production | Rat A10 SMCs | 120 µM | 3-fold increase | [9] |

| HAECs | 120 µM | 9-fold increase | [9] |

Table 3: Anti-Cancer Activity of this compound

| Biological Effect | Cell Line | Concentration | Duration | Result | Reference |

| Reduction of Cell Viability | MDA-MB-231 (Breast Cancer) | 400 µM | 96 hours | Viable cells reduced to <25% of control | [11] |

| Reduction of Cell Viability | A549 and H1299 (Lung Cancer) | 10, 50, 100 µM | 72 hours | Dose-dependent reduction in cell viability | [12] |

Table 4: Antioxidant Activity of this compound

| Assay | Result (IC50) | Reference |

| DPPH Radical Scavenging | 7.38 µg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

Cells of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Avn C) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for MAPK Pathway

This protocol describes the detection of phosphorylated and total proteins of the MAPK pathway (ERK, JNK, p38) by Western blotting.[13][14]

Materials:

-

Cells or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-ERK).

DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant activity of a compound.[15][16]

Materials:

-

This compound stock solution

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in methanol.

-

Assay Reaction: In a 96-well plate, add a specific volume of the this compound dilutions to a fixed volume of the DPPH solution. Include a control with methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for an MTT cell viability assay.

Conclusion

This compound, a unique phenolic compound found in oats, exhibits a remarkable range of biological activities with significant potential for human health. Its well-documented anti-inflammatory, antioxidant, anti-atherosclerotic, and anti-cancer properties, supported by a growing body of scientific evidence, position it as a promising candidate for further investigation in the prevention and treatment of chronic diseases. The detailed mechanistic insights into its interaction with key signaling pathways, such as NF-κB and MAPK, provide a solid foundation for targeted drug development efforts. This technical guide serves as a comprehensive resource to facilitate ongoing and future research into the therapeutic applications of this compound.

References

- 1. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avenanthramide, a polyphenol from oats, inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

Avenanthramide C: A Technical Review of its Antioxidant Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avenanthramide C (Avn C), a polyphenol found exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Unlike many other antioxidants, Avn C exhibits a dual mechanism of action: direct free radical scavenging and modulation of key intracellular signaling pathways that govern the endogenous antioxidant response. This technical guide provides an in-depth review of the antioxidant capabilities of this compound, presenting quantitative data from various assays, detailing the experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Core Antioxidant Mechanisms of this compound

This compound's antioxidant effects are multifaceted, stemming from both direct chemical interactions with reactive oxygen species (ROS) and the modulation of cellular defense systems.

1.1. Direct Free Radical Scavenging Theoretical studies based on density functional theory (DFT) have elucidated the direct radical-scavenging mechanisms of avenanthramides. The primary mechanisms are dependent on the solvent environment:

-

Hydrogen Atom Transfer (HAT): In nonpolar environments (gas and benzene phases), Avn C neutralizes free radicals by donating a hydrogen atom from one of its phenolic hydroxyl groups.[3][4]

-

Sequential Proton Loss Electron Transfer (SPLET): In polar media, the SPLET mechanism is preferred.[3] This involves the deprotonation of a hydroxyl group followed by the transfer of an electron to the free radical.

The catechol (3',4'-dihydroxy) group on the cinnamoyl moiety of Avn C is crucial for this activity, with its antioxidant potential being significantly higher than that of related avenanthramides like Avn A and Avn B.[1][5][6]

1.2. Modulation of Cellular Signaling Pathways Beyond direct scavenging, Avn C exerts profound cytoprotective effects by influencing critical signaling pathways that regulate cellular stress and inflammation.

-

Activation of the Nrf2-ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Avn C appears to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[2][7][10] This mechanism enhances the cell's intrinsic ability to combat oxidative stress.

-

Inhibition of the NF-κB Pathway: Chronic inflammation is intrinsically linked to oxidative stress. This compound demonstrates significant anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] It has been shown to prevent the phosphorylation and subsequent degradation of IκB (inhibitor of NF-κB).[11][13] By stabilizing IκB, Avn C effectively traps the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[2][11][14][15]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using a variety of in vitro and cellular assays. The following tables summarize the key findings from the literature.

Table 1: In Vitro Antioxidant Capacity of this compound

| Assay Type | Result | Key Findings | Reference(s) |

|---|---|---|---|

| DPPH Radical Scavenging | IC50: 7.38 µg/mL | Avn C exhibited potent DPPH radical scavenging activity. | [16] |

| More active than Trolox | In the DPPH system, Avn C was found to be more active than the standard antioxidant Trolox. | [5][6] | |

| Oxygen Radical Absorbance Capacity (ORAC) | 7.4 µmol TE/µmol | Avn C has the highest total antioxidant capacity among major avenanthramides. | [17][18] |

| Highest among Avns | Synthetic Avn C (s-2c) showed the highest chemical antioxidant capacity as indicated by ORAC values. | [19] | |

| ABTS Radical Scavenging | Highest among Avns | Synthetic Avn C (s-2c) demonstrated the highest capacity in the ABTS assay compared to other synthesized avenanthramides. | [19] |

| Ferric Reducing Antioxidant Potential (FRAP) | Highest among Avns | Avn C exhibited the highest antioxidant activity in the FRAP assay compared to Avn A and Avn B. | [5][20] |

| β-Carotene Bleaching Assay | Nearly as functional as BHT | Avn C's activity was comparable to the synthetic antioxidant butylated hydroxytoluene (BHT). | [5] |

| Inhibition of Linoleic Acid Peroxidation | Initially most effective | Avn C was one of the most effective compounds at initially inhibiting the azo-initiated peroxidation of linoleic acid. |[21] |

Table 2: Cellular Antioxidant and Anti-inflammatory Effects of this compound

| Cell Line | Assay / Endpoint Measured | Concentration(s) | Result | Reference(s) |

|---|---|---|---|---|

| Normal Human Dermal Fibroblasts | Intracellular ROS Reduction (H₂O₂ induced) | Not specified | Reduced intracellular free radical levels. | [2] |

| NF-κB Inhibition | Not specified | Reduced phosphorylated NF-κB p65 and decreased NF-κB DNA binding. | [2] | |

| Nrf2/HO-1 Activation | Not specified | Induced heme oxygenase-1 (HO-1) expression through increased Nrf2 DNA binding. | [2] | |

| Human Aortic Endothelial Cells (HAEC) | NF-κB Inhibition (IL-1β stimulated) | Concentration-dependent | Suppressed IL-1β-stimulated activation of NF-κB. | [11] |

| PC12 Cells | Nrf2 Nuclear Translocation (H₂O₂ induced) | 20 µM or 40 µM | Efficiently enhanced Nrf2 nuclear accumulation and reduced ROS production. | [7] |

| Human Arterial Smooth Muscle Cells (HASMC) | NF-κB Nuclear Translocation (TNF-α stimulated) | 100 µM | Suppressed nuclear protein translocation of NF-κB. | [14][15] |

| C2C12 Skeletal Muscle Cells | NF-κB Inhibition (TNF-α induced) | EC50: 64.3 µM | Inhibited TNF-α-induced NF-κB activation. | [17][18] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis & ROS Reduction (t-BOOH induced) | Not specified | Effectively reduced t-BOOH-induced apoptosis and decreased ROS levels. |[16] |

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key molecular pathways influenced by this compound and a general workflow for its analysis.

Caption: Nrf2-ARE pathway activation by this compound.

Caption: NF-κB pathway inhibition by this compound.

Caption: General workflow for in vitro antioxidant capacity assays.

Detailed Experimental Protocols

This section provides generalized methodologies for the key in vitro assays used to quantify the antioxidant properties of this compound. Researchers should consult specific publications for minor variations.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[22]

-

Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a range of concentrations.

-

Reaction: Add a fixed volume of the DPPH solution (e.g., 2 mL) to a specific volume of the sample solutions (e.g., 1 mL). A blank is prepared with the solvent instead of the sample.[22][23]

-

Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.

-

4.2. Oxygen Radical Absorbance Capacity (ORAC) Assay The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Principle: The antioxidant's ability to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) preserves the fluorescence of a probe (typically fluorescein). The result is quantified by comparing the Area Under the Curve (AUC) of the sample to that of a standard (Trolox).

-

Methodology:

-

Reagent Preparation: Prepare solutions of fluorescein (e.g., 35-70 nM), AAPH (e.g., 12-75 mM), and Trolox standards in a phosphate buffer (pH 7.4).[24][25]

-

Assay Setup: In a 96-well black microplate, add the fluorescein solution followed by the this compound sample, blank (buffer), or Trolox standards.[24][26]

-

Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[24][27]

-

Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Record the fluorescence decay every 1-2 minutes for 60-120 minutes (Excitation: ~485 nm, Emission: ~520 nm).

-

Calculation: Calculate the net AUC for each sample by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the sample's net AUC to the net AUC of the Trolox standard curve.

-

4.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant, causing the color to fade.

-

Principle: The reduction of the pre-formed ABTS•+ radical is measured by the decrease in absorbance at approximately 734 nm.

-

Methodology:

-

Radical Generation: Prepare the ABTS•+ radical by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[28][29]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[28]

-

Reaction: Add a small volume of the this compound sample or standard (e.g., Trolox) to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Results are typically expressed as a percentage of inhibition or, more commonly, as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to that of a Trolox standard curve.

-

Conclusion

This compound stands out as a highly effective antioxidant with significant potential for applications in functional foods, dermatology, and pharmaceuticals. Its efficacy is rooted in a powerful combination of direct free radical scavenging and the strategic modulation of the body's own defense mechanisms through the Nrf2 and NF-κB signaling pathways. The quantitative data consistently highlight its superiority over other avenanthramides and its comparability to well-established antioxidants. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers aiming to further investigate and harness the cytoprotective properties of this unique oat-derived polyphenol.

References

- 1. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum chemical investigation of the antiradical property of avenanthramides, oat phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Avenanthramide-C Activates Nrf2/ARE Pathway and Inhibiting Ferroptosis Pathway to Improve Cognitive Dysfunction in Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 15. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]

- 25. agilent.com [agilent.com]

- 26. kamiyabiomedical.com [kamiyabiomedical.com]

- 27. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubcompare.ai [pubcompare.ai]

- 29. researchgate.net [researchgate.net]

Avenanthramide C: A Technical Whitepaper on its Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avenanthramide C (Avn-C), a unique polyphenolic compound found exclusively in oats (Avena sativa L.), has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of Avn-C, supported by quantitative data from key experimental studies. It details the compound's modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its impact on the expression of pro-inflammatory cytokines and enzymes. This document serves as a comprehensive resource, complete with detailed experimental protocols and visual representations of signaling cascades, to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the inhibition of key pro-inflammatory signaling pathways and the modulation of downstream targets responsible for the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes.[5] Avn-C has been consistently shown to be a potent inhibitor of this pathway.[6][7][8] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[1][9] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Avn-C intervenes by:

-

Inhibiting IKK Phosphorylation: Studies suggest Avn-C can decrease the phosphorylation of IKK, a critical upstream event in the canonical NF-κB pathway.[9]

-

Preventing IκBα Degradation: By inhibiting IKK, Avn-C prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[8][9]

-

Suppressing NF-κB Nuclear Translocation: Consequently, Avn-C effectively suppresses the translocation of the active NF-κB p65 subunit from the cytosol to the nucleus.[2][3][10]

This inhibition of NF-κB activation leads to a significant downstream reduction in the expression of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1, as well as enzymes such as COX-2 and iNOS.[6][9][11]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs)—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are crucial mediators of cellular responses to inflammatory stimuli.[1] Dysregulation of these pathways is implicated in various inflammatory conditions. Avn-C has demonstrated the ability to selectively modulate these pathways depending on the cell type and stimulus.

-

p38 and JNK Inhibition: In studies involving IL-1β-stimulated articular chondrocytes, Avn-C effectively inhibited the phosphorylation of p38 and JNK, which are key to the expression of matrix-degrading enzymes like MMP-3, MMP-12, and MMP-13.[1][12] Similarly, in TNF-α stimulated human gingival fibroblasts, Avn-C was found to block p38 and JNK signaling.[6][7]

-

ERK Inhibition: In human gingival fibroblasts stimulated with IL-1β, the anti-inflammatory effects of Avn-C were mediated by blocking the ERK pathway.[6][13] In TNF-α-activated human arterial smooth muscle cells, Avn-C also reduced the phosphorylation levels of ERK, JNK, and p38.[3]

Interestingly, in some models, such as IL-1β-stimulated chondrocytes, Avn-C's effects were specific to p38 and JNK, with no significant impact on ERK or NF-κB activation in that particular context.[1] This highlights the context-dependent nature of Avn-C's mechanism of action.

Other Contributing Mechanisms

-

SIRT1 Activation: In non-small-cell lung cancer cells under hypoxic conditions, Avn-C was found to suppress cyclooxygenase-2 (COX-2) expression by activating Sirtuin 1 (SIRT1), a deacetylating protein involved in cellular regulation.[8][14]

-

Antioxidant Activity: Avn-C is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[4][5][15][16][17] This activity is crucial as reactive oxygen species (ROS) can act as secondary messengers that activate inflammatory pathways like NF-κB.[10] By reducing ROS levels, Avn-C diminishes a key trigger for inflammation.[10][11]

-

Nrf2 Pathway Activation: Avn-C can activate the Nrf2/HO-1 signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This activation provides another layer of cytoprotection against oxidative stress and inflammation.[5][18][19]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and processes as reported in the cited literature.

Table 1: Effect of Avn-C on Pro-inflammatory Gene and Protein Expression

| Cell/Animal Model | Inflammatory Stimulus | Avn-C Concentration | Target Marker | Observed Effect | Reference |

| Human Gingival Fibroblasts | 1 µg/ml LPS | 50, 100 µM | MMP1, MMP3, IL-6, IL-8, COX2 mRNA | Dose-dependent decrease | [6] |

| Human Gingival Fibroblasts | 2 ng/ml IL-1β | 50, 100 µM | MMP1, MMP3, IL-6, IL-8, COX2 mRNA | Dose-dependent decrease | [6] |

| Human Gingival Fibroblasts | 50 ng/ml TNF-α | 50, 100 µM | MMP1, MMP3, IL-6, IL-8, COX2 mRNA | Dose-dependent decrease | [6] |

| Mouse Articular Chondrocytes | 2 ng/ml IL-1β | 50, 100, 200 µM | Mmp-3, -12, -13 mRNA & Protein | Dose-dependent inhibition | [1] |

| Human Arterial Smooth Muscle Cells (HASMC) | 100 ng/ml TNF-α | 50, 100 µM | IL-6 mRNA & Secretion | Significant, specific reduction | [2][3] |

| HEI-OC1 Auditory Cells | Cisplatin | 10 µM | IL-6, IL-1β, TNF-α, iNOS, COX2 | Downregulation of cisplatin-induced expression | [11] |

| Rat Cardiac Tissue | Cisplatin (10 mg/kg) | 20 mg/kg | TNF-α, NF-κB, IL-1β, IL-6 | Significant reduction vs. Cisplatin only | [5][19] |

| Rat Hippocampal Tissue | Cisplatin (8 mg/kg) | 6 mg/kg | NF-κB, TNF-α, IL-1β, IL-6 | Significant reduction vs. Cisplatin only | [20] |

| A549 Lung Cancer Cells | Hypoxia | 100 µM | COX-2 Protein & Promoter Activity | Significant inhibition | [8][14] |

Table 2: Effect of Avn-C on Inflammatory Enzyme Activity and Cell Migration

| Cell Type | Inflammatory Stimulus | Avn-C Concentration | Target Activity | Observed Effect | Reference |

| Mouse Articular Chondrocytes | 2 ng/ml IL-1β | 50, 100, 200 µM | MMP-3, -12, -13 Activity (ELISA) | Significant dose-dependent decrease | [1] |

| Human Gingival Fibroblasts | LPS, IL-1β, TNF-α | 50, 100 µM | MMP1, MMP3 Activity | Significant dose-dependent decrease | [6][7] |

| HASMC | 100 ng/ml TNF-α | 100 µM | MMP-9 Enzyme Activity | Inhibition | [2][3] |

| HASMC | 100 ng/ml TNF-α | 100 µM | Cell Migration / Wound Healing | Significant inhibition (p < 0.01 / p < 0.05) | [2][3] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays in Human Gingival Fibroblasts (HGFs)

-

Cell Culture: Primary HGFs were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Experiments were typically conducted using cells between passages 4 and 6.[6]

-

Inflammatory Stimulation: To mimic inflammatory conditions, HGFs were treated with bacterial lipopolysaccharide (LPS from E. coli, 1 µg/ml), IL-1β (2 ng/ml), or TNF-α (50 ng/ml) for 24 hours.[6][13]

-

Avn-C Treatment: Cells were co-treated with the inflammatory stimulus and varying concentrations of Avn-C (e.g., 50 µM, 100 µM) for the same duration.[6]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells, reverse-transcribed into cDNA, and used for qRT-PCR to quantify the mRNA expression levels of inflammatory markers such as MMP1, MMP3, IL-6, IL-8, and COX2.[6]

-

Western Blot Analysis: Cell lysates were prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., MMP1, MMP3, p-ERK, p-p38, p-JNK, IκBα) and corresponding loading controls (e.g., β-actin).[6]

-

MMP Activity Assay: The enzymatic activities of MMP1 and MMP3 secreted into the culture media were measured using commercially available ELISA kits according to the manufacturer's instructions.[6][7]

In Vivo Osteoarthritis Mouse Model

-

Animal Model: Experimental osteoarthritis (OA) was induced in mice via destabilization of the medial meniscus (DMM) surgery. A sham surgery was performed on control animals.[1][12]

-

Avn-C Administration: Beginning one week post-surgery, mice received weekly intra-articular injections of Avn-C (e.g., 200 mM) or a vehicle control (DMSO) for a period of six weeks.[1]

-

Histological Analysis: After the treatment period, knee joints were harvested, fixed, decalcified, and embedded in paraffin. Sections were stained with Safranin-O to visualize cartilage integrity. Cartilage destruction was scored using the Osteoarthritis Research Society International (OARSI) system.[1]

In Vivo Cisplatin-Induced Cardiotoxicity Rat Model

-

Animal Model: Male Wistar rats were divided into groups: Control, Cisplatin (CIS), Avn-C, and CIS + Avn-C.[5][19]

-

Dosing Regimen: The CIS group received a single intraperitoneal injection of cisplatin (10 mg/kg). The Avn-C group received oral administration of Avn-C (20 mg/kg). The combination group received both treatments.[19]

-

Biochemical Analysis: Blood plasma was collected to evaluate cardiac injury markers such as lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I.[19]

-

Tissue Analysis: Heart tissues were homogenized to measure levels of inflammatory markers (TNF-α, IL-1β, IL-6, NF-κB) via ELISA kits and to assess oxidative stress markers and signaling pathway proteins (p62, Keap1, Nrf2) by Western blot.[5][18][19]

Conclusion and Future Directions

This compound is a potent, naturally derived anti-inflammatory agent with well-defined molecular mechanisms of action. Its ability to inhibit the canonical NF-κB pathway and modulate various MAPK signaling cascades provides a strong basis for its observed effects in reducing the expression and activity of a wide range of pro-inflammatory mediators. The consistent efficacy demonstrated across multiple in vitro and in vivo models, including those for osteoarthritis, periodontitis, and chemotherapy-induced organ toxicity, underscores its therapeutic potential.[1][5][6]

For drug development professionals, Avn-C represents a promising lead compound. Its dual antioxidant and anti-inflammatory properties are particularly advantageous for complex diseases where both oxidative stress and inflammation are key pathological drivers.[5][10] Future research should focus on optimizing delivery systems to enhance bioavailability, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and advancing to human clinical trials to validate its safety and efficacy in treating chronic inflammatory conditions.[21][22] The detailed data and protocols presented in this guide offer a solid foundation for these next steps.

References

- 1. bmbreports.org [bmbreports.org]

- 2. Frontiers | this compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 3. This compound Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]

- 6. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis [old-molcells.inforang.com]

- 7. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective Effect of Avenanthramide-C on Auditory Hair Cells against Oxidative Stress, Inflammatory Cytokines, and DNA Damage in Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses hypoxia-induced cyclooxygenase-2 expression through sirtuin1 activation in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Avenanthramides in oats (Avena sativa L.) and structure-antioxidant activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | this compound mitigates cisplatin-induced hippocampal neurotoxicity and cognitive impairment in rats via suppression of neuroinflammation and neuronal apoptosis [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. cbj.ca [cbj.ca]

The Role of Avenanthramide C as a Phytoalexin in Oats: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.).[1] These compounds, particularly Avenanthramide C (Avn-C), play a critical role as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack.[1][2] The induction of Avn-C biosynthesis is a key component of the oat's defense mechanism against fungal pathogens, such as the crown rust fungus Puccinia coronata.[1] Beyond its role in plant defense, Avn-C exhibits potent antioxidant, anti-inflammatory, and antiproliferative properties, making it a compound of significant interest for human health and drug development.[3][4] This document provides a comprehensive overview of the biosynthesis of Avn-C, its function as a phytoalexin, the signaling pathways governing its production, and detailed experimental protocols for its extraction and analysis.

Biosynthesis of this compound

The formation of Avn-C is a multi-step enzymatic process that involves intermediates from two major metabolic pathways: the shikimate pathway and the phenylpropanoid pathway.[2] The biosynthesis is initiated by the production of trans-cinnamic acids from the amino acid phenylalanine.[2]

The key steps are:

-

Phenylpropanoid Pathway Activation: The pathway begins with the conversion of phenylalanine to p-coumaric acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4’H).[2]

-

CoA Thioester Formation: The enzyme 4-coumarate-CoA ligase (4CL) activates p-coumaric acid, as well as caffeic and ferulic acids, into their corresponding CoA thioesters.[5][6]

-

Formation of Caffeoyl-CoA: The p-coumaroyl-CoA is hydroxylated to form caffeoyl-CoA.[7]

-

Condensation Reaction: The crucial step in Avn-C synthesis is the condensation of caffeoyl-CoA with 5-hydroxyanthranilic acid. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT).[5][8]

-

Conversion to Avenanthramide B: Avn-C serves as a direct precursor to Avenanthramide B (Avn-B). The enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the methylation of Avn-C to produce Avn-B.[2][5][6]

This compound as a Phytoalexin

Phytoalexins are integral to plant innate immunity, produced de novo in response to biotic and abiotic stresses.[2] Avenanthramides are classic examples of phytoalexins in oats, with their accumulation being a hallmark of the plant's defense response, particularly against fungal pathogens.[1][2]

Induction by Biotic and Abiotic Elicitors

The biosynthesis of AVNs is strongly induced upon pathogen attack. Initial research focused on their production in response to the crown rust fungus, Puccinia coronata f. sp. avenae.[2] Subsequent studies have shown that AVN accumulation is also triggered by bacterial pathogens like Pseudomonas syringae and various abiotic stressors.[2]

Furthermore, the production of AVNs can be artificially induced by chemical elicitors that activate the plant's systemic acquired resistance (SAR) pathways. Notable chemical elicitors include:

Treatment with these elicitors leads to a significant and often rapid increase in AVN concentrations in oat tissues, particularly in the leaves.[10][12]

Antifungal and Bioactive Properties